molecular formula C6H4Cl4P2 B1587436 1,2-Bis(dichlorophosphino)benzene CAS No. 82495-67-8

1,2-Bis(dichlorophosphino)benzene

Cat. No. B1587436
CAS RN: 82495-67-8
M. Wt: 279.8 g/mol
InChI Key: IGYHSFVSIYJSML-UHFFFAOYSA-N
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Description

1,2-Bis(dichlorophosphino)benzene, commonly known as dppb, is a chemical compound that belongs to the family of bisphosphine ligands. It is widely used in organic synthesis and catalysis due to its unique properties.

Scientific Research Applications

Synthesis and Structural Studies

  • Ligands for Synthesis of Compounds with Phosphorus Centers : Tetraarylphenyls were investigated as ligands for synthesizing compounds with two p-phenylene-bridged phosphorus centers. 1,2-Bis(dichlorophosphino)benzene served as a precursor in these syntheses, enabling the creation of novel materials containing low-coordinate phosphorus centers (Shah et al., 2000).

  • Formation of Resonance-Stabilized Biradicals : The conversion of 1,2-bis(dichlorophosphino)benzene with primary amines led to the formation of dichloro-aza-diphosphaindanes. These compounds can be described as phosphorus-centered singlet biradicals, with their stability dependent on the size of the substituent (Bresien et al., 2020).

  • Ligands for Palladium(II) Complexes : 1,2-Bis(dichlorophosphino)benzene was used to prepare bidentate phosphonamidite ligands for the formation of neutral palladium complexes. These complexes were characterized for their structural and catalytic properties (Zhang et al., 2010).

Catalysis and Coordination Chemistry

  • Asymmetric Hydrogenation of Alkenes : Enantiomers of 1,2-bis(tert-butylmethylphosphino)benzene and related ligands were synthesized for use in rhodium-catalyzed asymmetric hydrogenation. This process demonstrated the utility of these ligands in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

  • Selective Separation of Palladium(II) : The chelating dithioether 1,2-bis(2-methoxyethylthio)benzene, a derivative of 1,2-bis(dichlorophosphino)benzene, demonstrated potential for selective recovery of palladium from automotive catalysts. This research highlighted the efficiency of the extraction system in maintaining selectivity for palladium(II) (Traeger et al., 2012).

  • One-Step Synthesis of Pyrrole-Based Diphosphines : A one-step synthesis method was developed for pyrrole-based 1,4-diphosphabarrelenes using 1,2-bis(dichlorophosphino)benzene. These diphosphines acted as bridging ligands in coordination compounds, demonstrating their strong donor capabilities (Werra et al., 2023).

properties

IUPAC Name

dichloro-(2-dichlorophosphanylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl4P2/c7-11(8)5-3-1-2-4-6(5)12(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYHSFVSIYJSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)P(Cl)Cl)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391390
Record name 1,2-BIS(DICHLOROPHOSPHINO)BENZENE
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Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(dichlorophosphino)benzene

CAS RN

82495-67-8
Record name 1,2-Bis(dichlorophosphino)benzene
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Record name 1,2-Bis(dichlorophosphino)benzene
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Record name 1,2-BIS(DICHLOROPHOSPHINO)BENZENE
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Record name 1,2-Bis(dichlorophosphino)benzene
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Record name 1,2-BIS(DICHLOROPHOSPHINO)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
E Zander, L Schweidt, S Purschke, D Michalik… - …, 2023 - Wiley Online Library
The chlorination of 1,2‐diphosphinobenzene with PCl5 to 1,2‐bis(dichlorophosphino)benzene (2) was performed with high yields (93%) despite the high number of P‐H functions. The …
JA Werra, K Wurst, P Löwe, F Dielmann - ChemPlusChem, 2023 - Wiley Online Library
4‐Diphosphabarrelenes are bicyclic diphosphines relevant, for example, for the generation of polymetallic coordination compounds. However, current synthetic protocols either suffer …
J Zhang, T Vaidya, WW Brennessel, AJ Frontier… - …, 2010 - ACS Publications
Two new bidentate phosphonamidite ligands − 1,2-bis((3αS)-3,3-diphenyltetrahydro-2-oxa-6α-aza-1-phosphapentaleno)ethane, L1, and 1,2-bis((3αS)-3,3-diphenyltetrahydro-2-oxa-6α-…
Number of citations: 23 pubs.acs.org
J Bresien, D Michalik, A Schulz… - Angewandte Chemie …, 2021 - Wiley Online Library
Conversion of 1,2‐bis(dichlorophosphino)benzene with sterically demanding primary amines led to the formation of 1,3‐dichloro‐2‐aza‐1,3‐diphosphaindanes of the type C 6 H 4 (μ‐…
Number of citations: 12 onlinelibrary.wiley.com
M Hashimoto, S Igawa, M Yashima… - Journal of the …, 2011 - ACS Publications
A series of highly emissive three-coordinate copper(I) complexes, (dtpb)Cu I X [X = Cl (1), Br (2), I (3); dtpb =1,2-bis(o-ditolylphosphino)benzene], were synthesized and investigated in …
Number of citations: 434 pubs.acs.org
S Igawa, M Hashimoto, I Kawata, M Hoshino… - Inorganic …, 2012 - ACS Publications
The homoleptic complex [Ag(L) 2 ]PF 6 (1) and heteroleptic complexes [Ag(L)(L Me )]BF 4 (2) and [Ag(L)(L Et )]BF 4 (3) [L = 1,2-bis(diphenylphosphino)benzene, L Me = 1,2-bis[bis(2-…
Number of citations: 71 pubs.acs.org
M Osawa, M Hoshino, M Hashimoto, I Kawata… - Dalton …, 2015 - pubs.rsc.org
A series of three-coordinate copper(I) complexes (LMe)CuX [X = Cl (1), Br (2), I (3)], (LEt)CuBr (4), and (LiPr)CuBr (5) [LMe = 1,2-bis[bis(2-methylphenyl)phosphino]benzene, LEt = 1,2-…
Number of citations: 130 pubs.rsc.org
AM Bohnsack, IA Ibarra, VI Bakhmutov… - Journal of the …, 2013 - ACS Publications
MCl 2 complexes of a new p-carboxylated 1,2-bis(diphenylphosphino)benzene ligand are effectively utilized as tetratopic building blocks to prepare isostructural porous coordination …
Number of citations: 102 pubs.acs.org
D Kakizoe, M Nishikawa, T Degawa… - Inorganic Chemistry …, 2016 - pubs.rsc.org
Silver(I) complexes bearing N-heterocyclic carbene and diphenylphosphinobenzene ligands, [Ag(IPr)(dppbz)]BPh4 (1, IPr = bis(2,6-diisopropylphenyl)imidazole-2-ylidene, dppbz = 1,2-…
Number of citations: 20 pubs.rsc.org
M Osawa, H Yamayoshi, M Hoshino, Y Tanaka… - Dalton …, 2019 - pubs.rsc.org
The tetrahedral gold(I) complex [Au(LtBu)2]Cl 1Cl [LtBu = 1,2-bis[bis(4-tert-butylphenyl)phosphino]benzene], having eight tert-butyl (tBu) groups, was synthesized and characterized. …
Number of citations: 13 pubs.rsc.org

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